molecular formula C18H20BrNO2 B2899482 N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide CAS No. 686282-71-3

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide

Cat. No. B2899482
CAS RN: 686282-71-3
M. Wt: 362.267
InChI Key: UJQSISPGLHPGBS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the family of amides and has been identified as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs have been implicated in various diseases, including cancer and inflammatory diseases. By inhibiting HDAC activity, N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide may alter gene expression, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide is its selectivity for HDACs. It has been shown to selectively inhibit HDAC6 and HDAC8, which are isoforms that have been implicated in various diseases. However, one of the limitations of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide. One potential direction is the development of analogs with improved solubility and potency. Another direction is the study of the effects of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide on epigenetic modifications, such as DNA methylation and histone methylation. Additionally, the potential of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide involves the reaction of 3-bromophenyl isocyanate with 4-(2,4-dimethylphenoxy)butyric acid. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer properties and has been tested in various cancer cell lines, including breast, colon, and lung cancer. N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-13-8-9-17(14(2)11-13)22-10-4-7-18(21)20-16-6-3-5-15(19)12-16/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQSISPGLHPGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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